3-Ethoxy-2-ethylquinoline
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Overview
Description
3-Ethoxy-2-ethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core with ethoxy and ethyl substituents, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-ethylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with ethyl and ethoxy substituents. The Friedländer synthesis is a notable method, where aniline reacts with a carbonyl compound under acidic conditions to form the quinoline ring .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used. Green chemistry approaches, including solvent-free reactions and the use of ionic liquids, are also gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-ethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
3-Ethoxy-2-ethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-ethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways depend on the specific application and the target organism or cell type .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Ethylquinoline: Lacks the ethoxy group.
3-Ethoxyquinoline: Lacks the ethyl group.
Uniqueness: 3-Ethoxy-2-ethylquinoline’s unique combination of ethoxy and ethyl groups imparts distinct chemical properties, making it valuable for specific applications where other quinoline derivatives may not be as effective .
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-ethoxy-2-ethylquinoline |
InChI |
InChI=1S/C13H15NO/c1-3-11-13(15-4-2)9-10-7-5-6-8-12(10)14-11/h5-9H,3-4H2,1-2H3 |
InChI Key |
XUUYKYDDPXDNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1OCC |
Origin of Product |
United States |
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